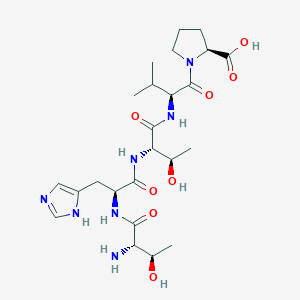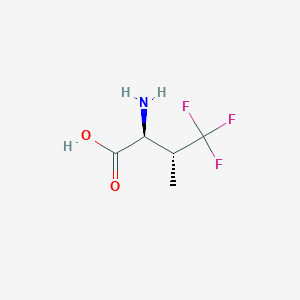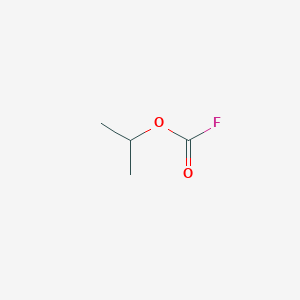
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an alkyne group, a hydroxyl group, and a bromophenyl group. Its stereochemistry is defined by the (3S) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
The synthesis of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
Alkyne Formation:
Bromophenyl Group Introduction: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Hydroxyl Group Addition: The hydroxyl group is added through a hydration reaction, which may involve the use of catalysts to ensure the correct stereochemistry.
Ethenylidene Group Formation: The final step involves the formation of the ethenylidene group, which can be achieved through various methods, including Wittig reactions or other olefination techniques.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, often using reagents like PCC or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydroboration-oxidation, to form various products.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The bromophenyl group can engage in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- can be compared with similar compounds such as:
1-Octyn-3-ol: Lacks the bromophenyl and ethenylidene groups, resulting in different reactivity and applications.
1-(4-Bromophenyl)-1-butyne: Lacks the hydroxyl and ethenylidene groups, affecting its chemical properties and uses.
1-(4-Bromophenyl)-4-ethenylidene-1-butanol: Similar structure but different stereochemistry, leading to variations in biological activity and interactions.
The uniqueness of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- lies in its combination of functional groups and stereochemistry, which confer specific reactivity and applications not found in other compounds.
Properties
CAS No. |
651020-88-1 |
|---|---|
Molecular Formula |
C16H17BrO |
Molecular Weight |
305.21 g/mol |
InChI |
InChI=1S/C16H17BrO/c1-3-5-6-14(4-2)16(18)12-9-13-7-10-15(17)11-8-13/h7-8,10-11,16,18H,2-3,5-6H2,1H3/t16-/m0/s1 |
InChI Key |
YGRNLXPJEORUSL-INIZCTEOSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)Br)O |
Canonical SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)

![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
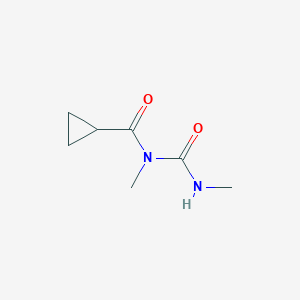
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
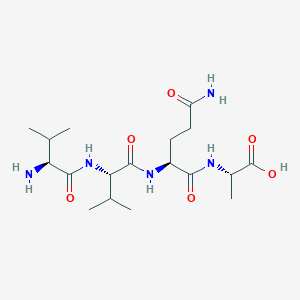
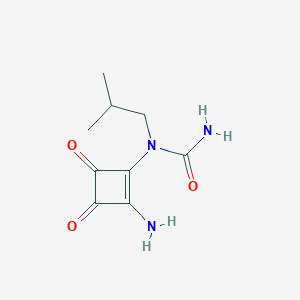
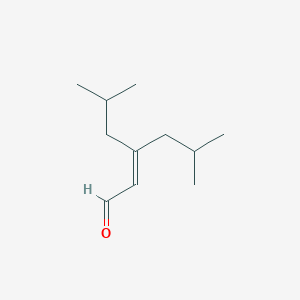
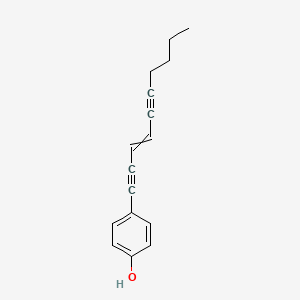
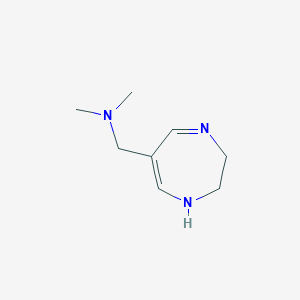
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
